

diethanolamine boronic esters introduction

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Compound of Interest

Compound Name: *2-Isopropyl-1,3,6,2-dioxazaborocane*

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An In-depth Technical Guide to Diethanolamine Boronic Esters

Abstract

Diethanolamine (DEA) boronic esters have emerged as a pivotal class of organoboron compounds, particularly within pharmaceutical development and process chemistry. Their unique physicochemical properties, including high crystallinity, bench-top stability, and ease of handling, address many of the challenges associated with traditional boronic acids and their pinacol ester counterparts.^{[1][2][3]} This technical guide provides a comprehensive overview of the synthesis, properties, and applications of DEA boronic esters, with a focus on their role as superior intermediates in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, comparative data, and workflow diagrams are presented to equip researchers and drug development professionals with the practical knowledge to leverage these valuable reagents.

Introduction: The Rise of a Stable Boron Reagent

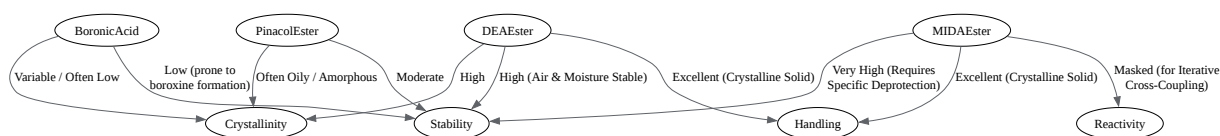
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.^[4] However, the practical application of this reaction in large-scale pharmaceutical manufacturing is often hampered by the physical properties of the requisite organoboron reagents. Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides and are often difficult to handle and purify due to their polar nature.^{[2][3]} While pinacol boronic esters offer improved

stability, they are frequently oily or amorphous solids, complicating isolation and purification, and their deprotection can be challenging.[2][5]

Diethanolamine boronic esters, also known as DABO boronates or 2,8-dioxa-5-aza-1-bora-bicyclo[3.3.0]octanes, provide an elegant solution to these issues.[3] Formed by the condensation of a boronic acid with diethanolamine, these compounds feature a tetracoordinate boron center with a dative B-N bond, which imparts significant hydrolytic stability.[6] Furthermore, strong intermolecular N-H...O hydrogen bonding in the crystal lattice is responsible for their characteristic high degree of crystallinity.[7][8] These properties make DEA boronates easy to isolate, purify by crystallization, and store for extended periods without degradation, rendering them highly attractive for scalable and robust chemical processes.[2][3]

Physicochemical Properties and Comparative Analysis

The superior physical properties of DEA boronic esters are their defining advantage. Unlike many boronic acids and pinacol esters, DEA boronates are typically free-flowing, crystalline solids.[8][9] This facilitates accurate weighing, handling, and purification, which are critical parameters in process development. Their stability also contrasts with other boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, which are designed for controlled, slow release under specific basic conditions for applications like iterative cross-coupling.[10][11]



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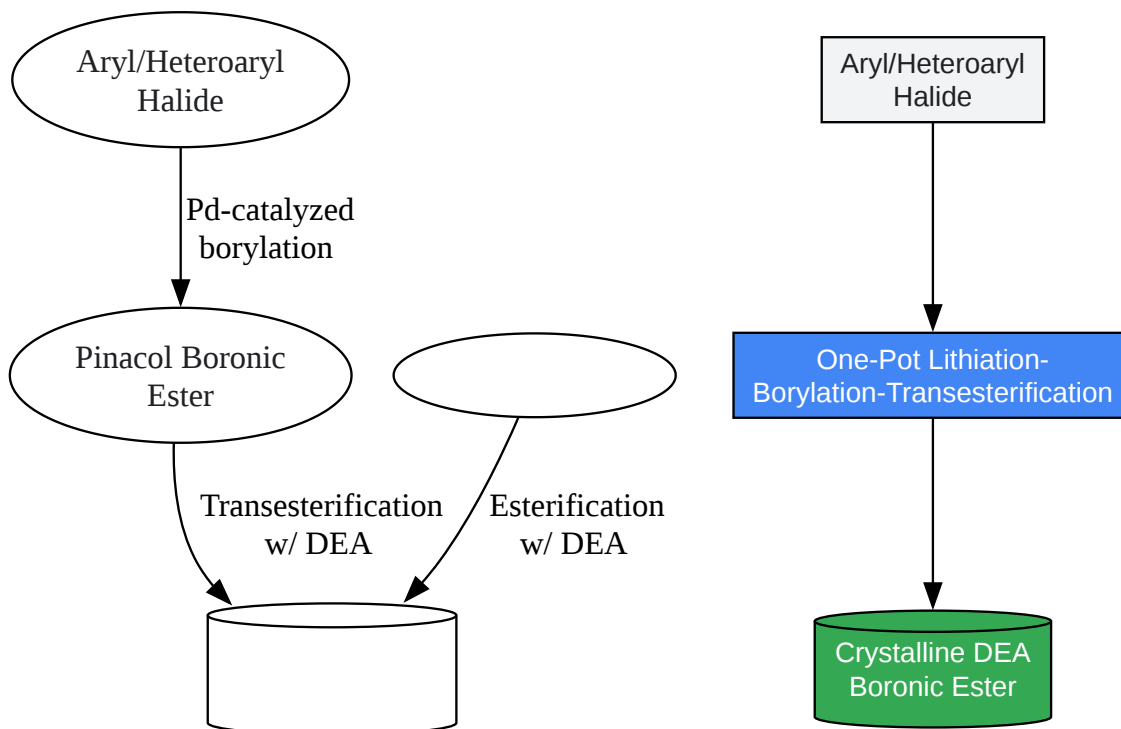
Table 1: Comparative Properties of Boronic Acid Derivatives

Feature	Boronic Acids	Pinacol Esters (Bpin)	Diethanolamine Esters (DABO)	MIDA Esters
Boron Hybridization	sp ²	sp ²	sp ³	sp ³
Typical Physical Form	Solid, often amorphous	Oily or low-melting solids	Crystalline solids	Crystalline solids
Stability	Prone to dehydration/decomposition	More stable than boronic acids	High, bench-stable solids[3]	Exceptionally stable, requires specific deprotection[10][12]
Purification	Chromatography, recrystallization (can be difficult)	Chromatography, distillation	Simple crystallization[5]	Chromatography, recrystallization[11]
Key Advantage	High reactivity	Good stability compromise	Excellent physical properties, robust	Orthogonal reactivity for iterative synthesis[12]

| Key Disadvantage | Poor stability and handling | Often non-crystalline, purification issues[5] |
Requires hydrolysis step during reaction | Requires separate deprotection step |

Synthesis of Diethanolamine Boronic Esters

The preparation of DEA boronic esters is straightforward, robust, and highly scalable.[1][7] They can be readily synthesized from boronic acids or, more commonly, via transesterification from other boronic esters like pinacol esters.[7] A significant advantage is that the DEA ester often crystallizes directly from the reaction mixture, providing a simple and efficient isolation procedure.[13][14]



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Experimental Protocols

Protocol 1: Synthesis of DEA Boronic Ester from Pinacol Ester via Transesterification^[14]

This procedure is adapted from the deprotection of alkylpinacolyl boronate esters.

- **Reaction Setup:** Dissolve the starting pinacolyl boronic ester (1.0 eq) in a suitable solvent such as diethyl ether or 2-methyltetrahydrofuran (2-MeTHF).
- **Addition of Diethanolamine:** Add diethanolamine (1.1 to 1.2 eq) to the solution at room temperature.
- **Crystallization:** A white precipitate of the DEA boronic ester typically forms within minutes. Stir the resulting slurry for approximately 30-60 minutes to ensure complete conversion.

- Isolation: Collect the crystalline product by filtration.
- Washing and Drying: Wash the filter cake with the reaction solvent (e.g., diethyl ether) to remove any residual impurities. Dry the solid product under vacuum to afford the pure DEA boronic ester.

Protocol 2: One-Pot Lithiation–Borylation–Transesterification[8][9]

This protocol was developed for the synthesis of an intermediate to the API AZD5718.

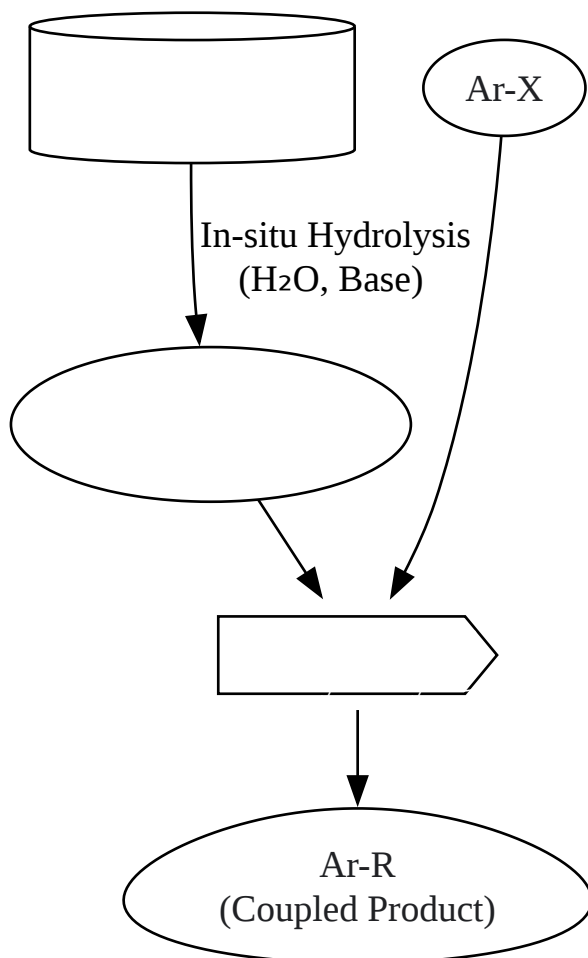
- Lithiation: A solution of the aryl halide substrate in a solvent like 2-MeTHF is treated with a lithium base (e.g., LDA) at a controlled temperature (e.g., 0 °C) to perform a lithium-halogen exchange.
- Borylation: The resulting aryllithium species is quenched by the addition of an electrophilic boron source, such as triisopropyl borate ($\text{B}(\text{Oi-Pr})_3$).
- Quench and Salt Formation: The reaction is quenched with an acid, such as pivalic acid. This step is crucial for controlling the subsequent isolation, as it forms a soluble lithium pivalate salt.[5][8]
- Transesterification: Diethanolamine (DEA) is added directly to the crude reaction mixture.
- Selective Crystallization: The desired DEA boronic ester crystallizes from the solution, while the lithium salts remain in the mother liquor. The product is isolated by filtration at an optimized temperature (e.g., 50 °C) to maximize yield and purity.[8]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of DEA boronic esters is as stable, solid starting materials for Suzuki-Miyaura cross-coupling reactions.[5] Although they are stable as isolated solids, they readily hydrolyze in situ under the aqueous basic conditions of the coupling reaction to release the active boronic acid, which then participates in the catalytic cycle.[2] This "on-demand" release of the reactive species contributes to cleaner reaction profiles.

The use of a highly pure, crystalline boronic ester intermediate improves the robustness and quality of the subsequent coupling step, often allowing for lower catalyst loadings and

simplifying the purification of the final active pharmaceutical ingredient (API).[5][9]



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Table 2: Process Improvement Data using DEA Boronic Ester for AZD5718 Intermediate[5][9]

Parameter	Original Process (Pinacol Ester)	Improved Process (DEA Ester)
Boron Reagent	Oily toluene solution of pinacol ester	Crystalline solid DEA ester (>99 wt%)
Pd Catalyst Loading	1 mol% Pd(dtbpf)Cl ₂	0.25 mol% Pd(dtbpf)Cl ₂
Solvent System	Toluene / H ₂ O	H ₂ O only (organic co-solvent removed)
Workup	5 organic washes, acidification, filtration	1 TBME wash, extraction, crystallization
Overall Yield (2 steps)	61%	86%
Product Purity	77.9–87.6 wt% (amorphous solid)	94.6–97.5 wt% (crystalline solid)
Cycle Time Reduction	-	>50%
Waste Reduction	-	19%

Conclusion

Diethanolamine boronic esters represent a significant advancement in the field of organoboron chemistry, offering a practical and scalable solution to the handling and stability issues of traditional boronic acids and pinacol esters. Their high crystallinity and stability make them ideal intermediates for pharmaceutical process development, particularly for Suzuki-Miyaura cross-coupling reactions.[1][8] The ability to isolate a high-purity boronic acid surrogate simplifies downstream processes, reduces waste, and enhances overall process efficiency and robustness, making DEA boronic esters a powerful tool for modern organic synthesis.

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